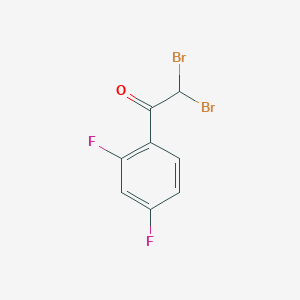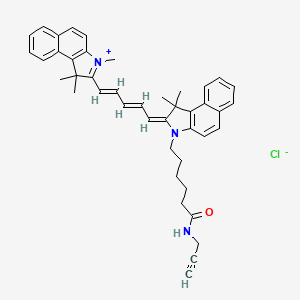
(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester) is a complex organosilicon compound with significant applications in organic synthesis and materials science. This compound is characterized by the presence of boronic acid pinacol ester groups attached to a diphenylsilanediyl core, making it a valuable building block for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester) typically involves the reaction of diphenylsilanediyl with 3,1-phenylene diboronic acid pinacol ester under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using column chromatography or recrystallization techniques.
化学反応の分析
Types of Reactions
(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester) undergoes various types of chemical reactions, including:
Oxidation: The boronic acid pinacol ester groups can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding boronic acid derivatives.
Substitution: The boronic acid pinacol ester groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boronic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and resins.
作用機序
The mechanism of action of (Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester) involves the interaction of its boronic acid pinacol ester groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in the modification of their chemical and physical properties. The compound’s ability to form stable boron-oxygen bonds makes it particularly useful in applications requiring strong and durable materials.
類似化合物との比較
Similar Compounds
(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid): Similar structure but lacks the pinacol ester groups.
(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Methyl Ester): Contains methyl ester groups instead of pinacol ester groups.
(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Ethyl Ester): Contains ethyl ester groups instead of pinacol ester groups.
Uniqueness
(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester) is unique due to the presence of pinacol ester groups, which enhance its stability and reactivity compared to other similar compounds. This makes it a valuable reagent in various chemical reactions and applications.
特性
分子式 |
C36H42B2O4Si |
|---|---|
分子量 |
588.4 g/mol |
IUPAC名 |
diphenyl-bis[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane |
InChI |
InChI=1S/C36H42B2O4Si/c1-33(2)34(3,4)40-37(39-33)27-17-15-23-31(25-27)43(29-19-11-9-12-20-29,30-21-13-10-14-22-30)32-24-16-18-28(26-32)38-41-35(5,6)36(7,8)42-38/h9-26H,1-8H3 |
InChIキー |
JCZXNIWHKAEYBZ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC(=C5)B6OC(C(O6)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile](/img/structure/B13708736.png)

![tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13708760.png)


![Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13708773.png)



![4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride](/img/structure/B13708785.png)
![6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13708798.png)



